molecular formula C14H18N2O8 B2431143 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide CAS No. 1094815-45-8

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide

Cat. No.: B2431143
CAS No.: 1094815-45-8
M. Wt: 342.304
InChI Key: GUGICLFTTIFEPS-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C14H18N2O8 and its molecular weight is 342.304. The purity is usually 95%.
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Scientific Research Applications

1. Cancer Research

  • Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors: Derivatives of the chemical were explored as potential inhibitors for CRMP 1, targeting small lung cancer. Novel 1, 3, 4 Oxadiazole derivatives, including variations of this compound, demonstrated inhibition of cell growth, with some compounds showing activity comparable to the standard drug Bevacizumab in human lung cancer cell line NCI-H2066 (Panchal, Rajput, & Patel, 2020).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities: Certain derivatives were synthesized and evaluated for their potential as anticancer, anti-inflammatory, and analgesic agents. These studies indicated that compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).

2. Synthetic Chemistry

  • Key Intermediate in Kinase Inhibitor Synthesis: The compound served as a key intermediate in the synthesis of selective EGFR kinase inhibitors, which are crucial in the development of anticancer drugs (Jiang et al., 2011).
  • Monomers for Polybenzimidazoles: It was used in reactions leading to the synthesis of new AB-type monomers for polybenzimidazoles, demonstrating its utility in polymer chemistry (Begunov & Valyaeva, 2015).

3. Drug Synthesis and Optimization

  • Catalytic Hydrogenation for Green Synthesis: The compound was involved in catalytic hydrogenation processes, indicating its role in eco-friendly synthetic pathways (Qun-feng, 2008).
  • Synthesis of Benzopyranobenzoxazines: Utilized in the synthesis of novel benzopyranobenzoxazines, indicating its role in creating new ring systems in medicinal chemistry (Mulayr, Kelkar, & Wadia, 1987).

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-3-8(5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGICLFTTIFEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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